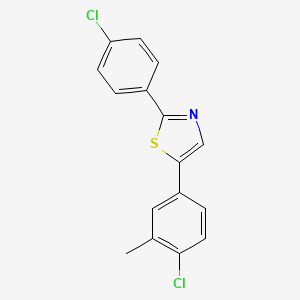

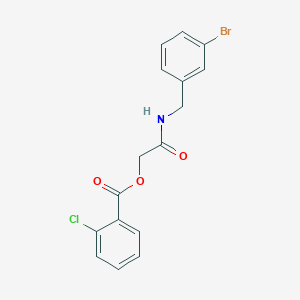

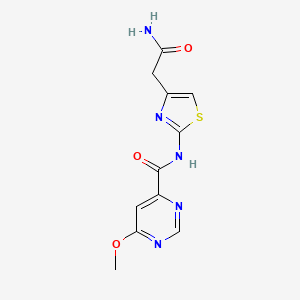

![molecular formula C20H17N3O3S B2950786 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide CAS No. 893990-09-5](/img/structure/B2950786.png)

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These derivatives have been studied extensively due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves a series of steps including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .Molecular Structure Analysis

The molecular structure of “N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide” can be analyzed using 1H-NMR and 13C-NMR spectroscopy . The 1H-NMR spectrum would show peaks corresponding to the imidazole H, Ar-H, thiazole H, and CH2 groups, while the 13C-NMR spectrum would show peaks corresponding to the carbon atoms in the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide” can be determined using various spectroscopic techniques. For instance, the melting point can be determined using differential scanning calorimetry, while the UV absorption maxima can be determined using UV-Vis spectroscopy .科学的研究の応用

Anticancer Activity

Compounds bearing the imidazo[2,1-b]thiazole scaffold have been found to exhibit significant anticancer activity . For instance, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide was found to be a potential inhibitor against MDA-MB-231 (IC50 = 1.4 μM), showing more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM) .

Antimicrobial Activity

Thiazoles and their derivatives have been found to possess antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.

Antifungal Activity

Compounds bearing the imidazo[2,1-b]thiazole scaffold have been found to exhibit antifungal properties . This makes them useful in the treatment of various fungal infections .

Anti-Alzheimer Activity

Thiazoles and their derivatives have been found to possess anti-Alzheimer properties . This suggests potential applications in the treatment and management of Alzheimer’s disease.

Antihypertensive Activity

Thiazoles and their derivatives have been found to possess antihypertensive properties . This suggests potential applications in the treatment and management of hypertension.

Antioxidant Activity

Some compounds bearing the imidazo[2,1-b]thiazole scaffold have been found to exhibit potent antioxidant activity . This suggests potential applications in the prevention and treatment of diseases caused by oxidative stress.

Hepatoprotective Activity

Thiazoles and their derivatives have been found to possess hepatoprotective properties . This suggests potential applications in the treatment and management of liver diseases.

Industrial Applications

Thiazoles and their derivatives have found applications in different fields such as agrochemicals, industrial, and photographic sensitizers . This highlights their versatility and wide range of potential uses.

将来の方向性

Future research on “N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide” could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent. The development of novel molecules to treat diseases has spurred great interest in many industrial and academic research laboratories worldwide .

特性

IUPAC Name |

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-25-16-4-3-5-17(26-2)18(16)19(24)21-14-8-6-13(7-9-14)15-12-23-10-11-27-20(23)22-15/h3-12H,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPMELAXAIJTLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

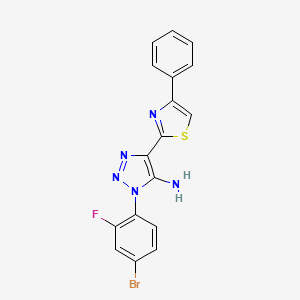

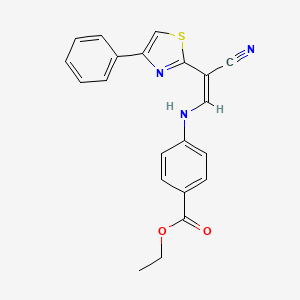

![N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2950707.png)

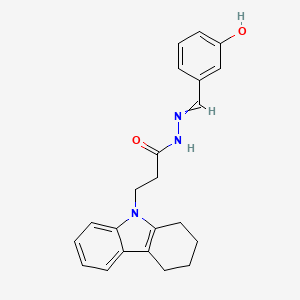

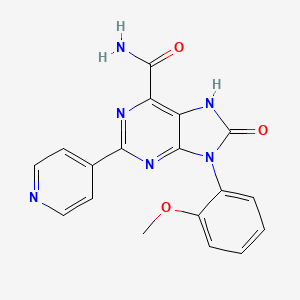

![(4,4-Difluoropiperidin-1-yl)-[4-(dimethylamino)phenyl]methanone](/img/structure/B2950709.png)

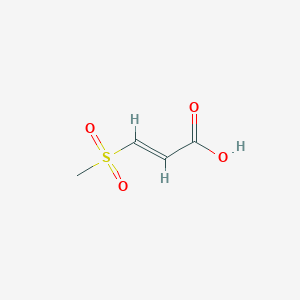

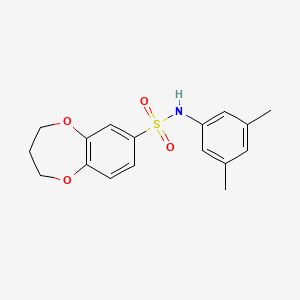

![N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide](/img/structure/B2950717.png)

![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2950726.png)